molecular formula C20H19NO6S2 B2464840 2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 924861-11-0

2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2464840
CAS No.: 924861-11-0
M. Wt: 433.49
InChI Key: HDOOPWYBCNJGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, including the formation of the thiophene ring, the pyrrolidine ring, and the benzoic acid moiety. The synthetic route may involve the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dicarbonyl compound, followed by cyclization.

    Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through the reaction of a suitable benzene derivative with a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions at the thiophene or benzoic acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced derivatives.

Scientific Research Applications

2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves the binding of the compound to a target protein or enzyme, leading to modulation of its activity.

Comparison with Similar Compounds

2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds containing the thiophene ring, which may have similar electronic properties.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which may have similar structural properties.

    Benzoic Acid Derivatives: Compounds containing the benzoic acid moiety, which may have similar chemical reactivity.

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique properties and applications.

Properties

IUPAC Name

2-[1-(3-methoxycarbonyl-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S2/c1-3-6-11-9-13(20(26)27-2)18(28-11)21-16(22)10-15(17(21)23)29-14-8-5-4-7-12(14)19(24)25/h4-5,7-9,15H,3,6,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOOPWYBCNJGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.